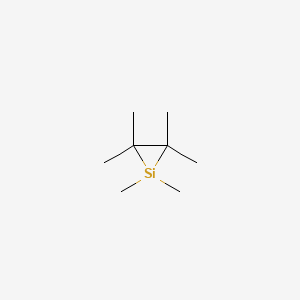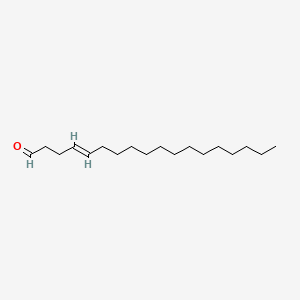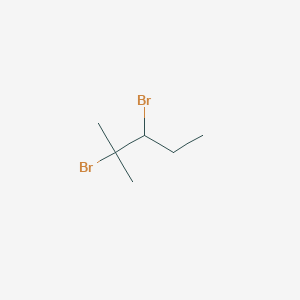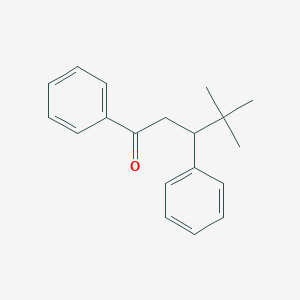
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine is a unique organosilicon compound characterized by the presence of difluoro and phenyl groups attached to a silanamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine typically involves the reaction of phenylsilane with difluoromethyltrimethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silane derivatives with altered functional groups.
Substitution: The difluoro and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of functionalized silanes.
Aplicaciones Científicas De Investigación
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound may be explored for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine involves its interaction with specific molecular targets. The difluoro and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its action depend on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide: This compound shares the trifluoromethyl group but differs in its sulfonyl structure.
N,N-Bis(trimethylsilyl)carbodiimide: Similar in having trimethylsilyl groups, but differs in its core structure.
1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide: Contains trifluoromethyl and methoxyethyl groups, differing in its overall structure.
Uniqueness
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine is unique due to its combination of difluoro and phenyl groups attached to a silanamine core. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
54882-30-3 |
|---|---|
Fórmula molecular |
C12H23F2NSi3 |
Peso molecular |
303.57 g/mol |
Nombre IUPAC |
[[bis(trimethylsilyl)amino]-difluorosilyl]benzene |
InChI |
InChI=1S/C12H23F2NSi3/c1-16(2,3)15(17(4,5)6)18(13,14)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clave InChI |
WMEABQVSVHJHPE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N([Si](C)(C)C)[Si](C1=CC=CC=C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)

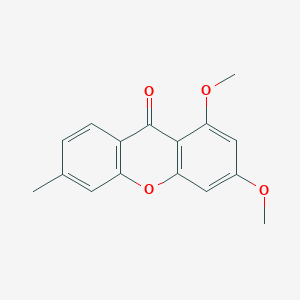

![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)

